molecular formula C9H12ClN5 B2379038 5-Chloro-3-methyl-2-piperazin-1-ylimidazole-4-carbonitrile CAS No. 2305253-97-6

5-Chloro-3-methyl-2-piperazin-1-ylimidazole-4-carbonitrile

Cat. No.: B2379038
CAS No.: 2305253-97-6
M. Wt: 225.68
InChI Key: JWDVNTOTFJSHTB-UHFFFAOYSA-N
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Description

5-Chloro-3-methyl-2-piperazin-1-ylimidazole-4-carbonitrile is a heterocyclic compound that features both piperazine and imidazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-methyl-2-piperazin-1-ylimidazole-4-carbonitrile typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction is carried out under basic conditions, often using diphenylvinylsulfonium triflate as a reagent . The reaction conditions include the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic route for large-scale production, ensuring high yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-methyl-2-piperazin-1-ylimidazole-4-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

5-Chloro-3-methyl-2-piperazin-1-ylimidazole-4-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 5-Chloro-3-methyl-2-piperazin-1-ylimidazole-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with cellular processes by binding to key proteins and altering their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-3-methyl-2-piperazin-1-ylimidazole-4-carbonitrile is unique due to the combination of piperazine and imidazole moieties in a single molecule. This structural feature allows it to exhibit a diverse range of biological activities and makes it a valuable compound for drug discovery and development.

Properties

IUPAC Name

5-chloro-3-methyl-2-piperazin-1-ylimidazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN5/c1-14-7(6-11)8(10)13-9(14)15-4-2-12-3-5-15/h12H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWDVNTOTFJSHTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(N=C1N2CCNCC2)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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